Triclopyr-ethyl

Description

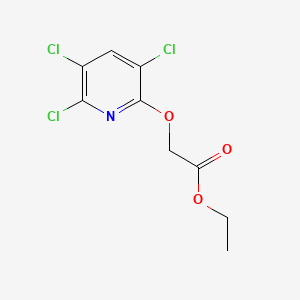

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO3/c1-2-15-7(14)4-16-9-6(11)3-5(10)8(12)13-9/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAVVWXJUDQGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041574 | |

| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60825-27-6 | |

| Record name | Triclopyr ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60825-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060825276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLOPYR-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49MZ2GXP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Phytotoxicity in Target Species

Elucidation of Auxin Mimicry in Plant Growth Regulation Disruption

Triclopyr (B129103) is classified as a synthetic auxin herbicide that mimics the activity of the natural plant hormone auxin. invasive.orginvasive.orgnih.gov This mimicry leads to an "auxin overdose," disrupting the plant's normal hormonal balance and interfering with controlled growth. researchgate.net The herbicidal action is not due to a single factor but rather the disruption of multiple growth processes in susceptible plants. ucanr.edu

Triclopyr-ethyl, once inside the plant, is converted to its active form, triclopyr acid. researchgate.net This active form mimics the plant hormone auxin, causing a disruption of normal growth processes. mass.gov At low concentrations, synthetic auxins like triclopyr can stimulate the production of other plant hormones, such as ethylene (B1197577), which can lead to symptoms like epinasty (abnormal twisting and bending of stems and leaves). researchgate.netucanr.educlallamcountywa.gov High concentrations of auxin can also inhibit the formation of ethylene. wikipedia.org This interference with the delicate balance of plant hormones is a key aspect of its phytotoxicity. researchgate.netfrontiersin.orgfrontiersin.org The application of auxin-mimicking herbicides leads to unregulated cell growth, damage to vascular tissues, and malformations of leaves and stems, ultimately causing the plant's death. researchgate.net

The presence of excessive auxin-like compounds triggers uncontrolled and disorganized cell division and elongation. invasive.org Triclopyr is believed to acidify and "loosen" cell walls, allowing for uncontrolled cell expansion. invasive.org Low concentrations of triclopyr can stimulate the synthesis of RNA, DNA, and proteins, leading to this abnormal cell division and growth. invasive.org Conversely, at higher concentrations, it can inhibit cell division and growth, particularly in the meristematic regions where active growth occurs. regulations.gov This uncontrolled proliferation of cells, especially in mature tissues, contributes to the collapse of vascular tissues. ucanr.edu

The uncontrolled cell growth induced by triclopyr leads to the destruction of vascular tissues, which are crucial for transporting water, nutrients, and sugars throughout the plant. invasive.orgvedantu.com Triclopyr is translocated throughout the plant and tends to accumulate in meristematic tissues—the primary sites of new growth in roots and shoots. ucanr.edumass.gov The disruption of these vital tissues, responsible for both primary (length) and secondary (girth) growth, ultimately leads to the death of the plant. regulations.govvedantu.com The collapse of the vascular system prevents the transport of essential resources, causing the plant to effectively starve and die. ucanr.edu

Selective Herbicidal Action on Dicotyledonous vs. Monocotyledonous Flora

Triclopyr is a selective herbicide, meaning it is highly effective against dicotyledonous (broadleaf) plants while having little to no impact on most monocotyledonous plants like grasses and conifers. invasive.orgwikipedia.org This selectivity is a key feature of auxin-mimicking herbicides. invasive.org The precise reason for this difference in susceptibility is not fully understood, but it is thought to be related to differences in vascular tissue structure, or the ability to translocate or metabolize the herbicide between the two plant groups. invasive.org While grasses are generally tolerant, high application rates of triclopyr can cause injury to some conifers. researchgate.net

Table 1: Susceptibility of Plant Groups to Triclopyr

| Plant Group | Susceptibility | Examples of Affected/Unaffected Plants |

| Dicotyledonous (Broadleaf) | High | Nettles, docks, brambles, woody plants. orst.edu |

| Monocotyledonous (Grasses) | Low | Grasses are generally tolerant. invasive.orgorst.edu |

| Conifers | Generally Low | Spruces show tolerance, while some pines may be susceptible during active growth. invasive.org |

Plant Uptake and Translocation Dynamics of this compound and its Active Metabolites

For a herbicide to be effective, it must be absorbed by the plant and transported to its sites of action. This compound and its active form, triclopyr acid, are readily absorbed and translocated within susceptible plants. mass.govmass.gov

Triclopyr can be absorbed by plants through both their leaves (foliar absorption) and roots. mass.govwikipedia.org Foliar uptake is generally rapid, with studies showing that a significant percentage of the applied herbicide can penetrate the leaves within hours. researchgate.net While root uptake can occur, it is generally considered a less effective pathway for this herbicide. researchgate.net The waxy cuticle of leaves presents a barrier to absorption, but triclopyr ester formulations are more lipophilic and can penetrate this layer more effectively than salt formulations. researchgate.net Once absorbed, the herbicide enters the plant's vascular system for transport. researchgate.net

Table 2: Research Findings on Triclopyr Uptake and Translocation

| Study Focus | Plant Species | Key Findings |

| Foliar Uptake | Great Rhododendron | The lipophilic triclopyr ester formulation had substantially greater foliar uptake (>60%) compared to the more water-soluble imazapyr. researchgate.net |

| Translocation to Roots | Great Rhododendron | Translocation of triclopyr to the roots was lower (almost 50%) than its foliar uptake. researchgate.net |

| Herbicide Movement | General | Once inside the plant, triclopyr is transported in the vascular tissue and accumulates in the growing points. bioone.org |

| Absorption Pathways | General | Triclopyr is absorbed through both leaves and roots and is readily translocated throughout the plant. mass.gov |

Once inside the plant, this compound is rapidly converted to triclopyr acid, the primary phytotoxic compound. researchgate.net This acid is then transported via the phloem (symplastic pathway) along with sugars to areas of active growth, such as the meristems, where it accumulates and exerts its toxic effects. ucanr.eduucanr.edu The main metabolite of triclopyr found in plants is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). orst.edulakestevenswa.gov The ability of a plant to metabolize triclopyr into less harmful compounds is likely a mechanism of tolerance. researchgate.net

Phloem Mobility and Accumulation in Meristematic Regions

Triclopyr is recognized as a phloem-mobile herbicide, meaning it is transported throughout the plant via the phloem tissue, which is responsible for moving sugars from photosynthetic sites to areas of active growth or storage. researchgate.netusask.ca This systemic action allows the herbicide to be readily translocated from the point of application, typically the foliage, to various parts of the plant. researchgate.netmsstate.edu Ultimately, triclopyr accumulates in the meristematic regions, which are the centers of active cell division and growth, such as shoot tips and roots. researchgate.netusask.ca

The ability of triclopyr to move within the phloem is attributed to its chemical nature as a weak acid. usask.ca The pH difference between the slightly acidic apoplast (space outside the cell membrane) and the more alkaline cytoplasm of the phloem facilitates this movement in a process known as "acid trapping". mountainscholar.org In the lower pH of the apoplast, the triclopyr molecule is largely in a non-ionized, more lipid-soluble form, allowing it to pass through the plasma membrane into the phloem's cytoplasm. usask.ca Once inside the higher pH environment of the phloem, triclopyr dissociates into its ionized, less membrane-permeable form. usask.ca This "traps" the herbicide within the phloem, allowing it to be transported along with the flow of photoassimilates to the meristematic tissues where it exerts its phytotoxic effects. usask.camountainscholar.org

Biochemical and Physiological Responses in Susceptible Vegetation

Following its accumulation in meristematic tissues, this compound induces a series of detrimental biochemical and physiological changes in susceptible plants.

Alterations in Ethylene and Protein Production

One of the initial and critical responses to triclopyr in susceptible plants is a significant increase in the production of ethylene, a plant hormone that regulates growth and development. msstate.eduresearchgate.net This overproduction of ethylene is a hallmark of auxin-type herbicide activity. peanutscience.com Concurrently, there is an increase in protein production as the plant's metabolic machinery is thrown into disarray. msstate.eduresearchgate.netepa.gov This disruption of normal hormonal balance and protein synthesis is a primary driver of the subsequent physical symptoms of toxicity. peanutscience.comepa.gov

Phenotypic Manifestations: Epinasty and Abnormal Morphogenesis

The biochemical disruptions manifest as visible and characteristic symptoms of phytotoxicity. Epinasty, the downward bending and twisting of leaves and petioles, is a classic sign of exposure to auxin-like herbicides like triclopyr. msstate.eduresearchgate.netpeanutscience.com This is often accompanied by other forms of abnormal growth (morphogenesis), including stem swelling, particularly at the nodes, and distorted leaf formation such as cupping and curling. msstate.eduresearchgate.net These symptoms are the direct result of the uncontrolled and disorganized cell division and elongation triggered by the herbicide. msstate.edu In susceptible plants, these effects are typically observed within about a week of exposure and can ultimately lead to plant death within three to five weeks. msstate.eduresearchgate.net

Mechanisms of Differential Plant Susceptibility and Tolerance

The effectiveness of this compound varies significantly among different plant species, a phenomenon attributed to several underlying mechanisms. Generally, broadleaf plants are susceptible, while grasses and many monocots exhibit tolerance. researchgate.netapms.org

The primary factor determining a plant's tolerance or susceptibility appears to be its ability to metabolize the herbicide. researchgate.net Tolerant species, such as cereals like wheat and barley, can rapidly break down triclopyr into non-toxic metabolites. researchgate.netpublications.gc.ca For instance, in one study, wheat and barley rapidly hydrolyzed the triclopyr-butoxyethyl ester (TBEE) to triclopyr acid, which was then further metabolized. researchgate.net The concentration of triclopyr acid peaked within 12 hours in these tolerant species, compared to 24 to 36 hours in the susceptible chickweed. researchgate.net

In contrast, susceptible plants metabolize triclopyr much more slowly, allowing the active compound to accumulate in the meristematic tissues and exert its toxic effects. publications.gc.ca Studies have shown that susceptible plants tend to form different metabolites, such as triclopyr aspartate and other polar products, compared to tolerant plants which may convert triclopyr to a methyl ester. researchgate.net This differential metabolism is a key determinant of the herbicide's selectivity. researchgate.net

The following table summarizes the differential responses of various plant species to triclopyr, highlighting the basis of their susceptibility or tolerance.

| Plant Species | Susceptibility/Tolerance | Observed Response/Mechanism |

| Chickweed (Stellaria media) | Susceptible | Slow metabolism of triclopyr acid; formation of triclopyr aspartate and other polar metabolites. researchgate.net |

| Wheat (Triticum aestivum) | Tolerant | Rapid hydrolysis of TBEE and rapid metabolism of triclopyr acid. researchgate.net |

| Barley (Hordeum vulgare) | Tolerant | Rapid hydrolysis of TBEE and metabolism of triclopyr acid, though slightly slower than wheat. researchgate.net |

| Grasses | Tolerant | Generally low phytotoxicity; established grasses are tolerant. researchgate.netepa.gov |

| Broadleaf Plants | Susceptible | Accumulation of triclopyr in meristematic tissues, leading to epinasty and abnormal growth. researchgate.net |

| Conifers | Susceptible at high rates | Can sustain injury at high application rates. researchgate.net |

| Eurasian watermilfoil (Myriophyllum spicatum) | Susceptible | Selectively controlled by triclopyr. apms.org |

| Sago pondweed (Potamogeton pectinatus) | Susceptible | Reduced biomass at higher concentrations. apms.org |

| Elodea (Elodea canadensis) | Tolerant | No visual effects at typical application rates. apms.org |

| Vallisneria (Vallisneria americana) | Tolerant | No visual effects at typical application rates. apms.org |

Environmental Chemistry and Ecotoxicological Fate

Degradation Pathways and Kinetics of Triclopyr-ethyl and its Principal Metabolites

This compound, upon its release into the environment, undergoes several transformation processes that determine its persistence and potential impact. The principal degradation pathways are hydrolysis, which converts the ester to its acid form, photolysis, driven by sunlight, and microbial degradation, mediated by various microorganisms in soil and water.

The hydrolysis of this compound to its principal metabolite, Triclopyr (B129103) acid, is a significant degradation pathway in aqueous environments. This chemical reaction involves the cleavage of the ester bond, a process that is highly dependent on the pH and temperature of the surrounding medium. In general, the butoxyethyl ester of triclopyr (Triclopyr-BEE) hydrolyzes rapidly in natural waters, with reported half-lives as short as 0.5 days. researchgate.netepa.gov In soil, this conversion is also swift, with a half-life of approximately three hours. researchgate.net

The rate of hydrolysis of this compound is markedly influenced by the pH of the water. The process is base-catalyzed, meaning that the degradation is significantly faster under alkaline conditions compared to acidic or neutral conditions. epa.gov Under acidic conditions (pH 5), this compound is relatively stable, with a reported half-life of 84 days. epa.govoregonstate.edu At a neutral pH of 7, the half-life decreases substantially to 8.7 days. epa.govoregonstate.edu In alkaline environments (pH 9), the hydrolysis is very rapid, with a half-life of just 7 to 12 hours. epa.govoregonstate.edu One study reported half-lives of 533 days at pH 4, 21.8 days at pH 7, and less than one day at pH 9, all at 25°C. researchgate.net This demonstrates a clear trend of increasing hydrolysis rate with increasing pH.

Table 1: Influence of pH on the Hydrolysis Half-life of this compound at 25°C

| pH | Half-life (days) |

|---|---|

| 4 | 533 |

| 5 | 84 |

| 7 | 8.7 - 21.8 |

| 9 | <1 (7-12 hours) |

Temperature also plays a crucial role in the kinetics of this compound hydrolysis. As with most chemical reactions, an increase in temperature leads to an increase in the rate of hydrolysis. researchgate.net For instance, in natural waters at a pH of 5, the half-life was observed to be 208 days at 15°C. mass.gov This is significantly longer than the half-lives reported at higher temperatures under similar pH conditions. The combined effect of high pH and high temperature results in the most rapid degradation of this compound to Triclopyr acid. researchgate.net

Table 2: Combined Influence of pH and Temperature on the Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 5 | 15 | 208 |

| 5 | 25 | 84 |

| 7 | 25 | 8.7 |

| 9 | 25 | 0.3 - 0.5 |

Photodegradation, or photolysis, is a major pathway for the breakdown of this compound and its primary metabolite, Triclopyr acid, in both aquatic and terrestrial environments. researchgate.netepa.gov This process is driven by the energy from sunlight, which can break down the chemical structure of the compound. In sunny conditions, photolysis can be a more rapid degradation pathway than hydrolysis. researchgate.net The photochemical quantum yields for Triclopyr and its butoxyethyl ester have been reported as 0.040 ± 0.003 and 0.0084 ± 0.0008, respectively, when exposed to 313-nm light at pH 5 in a dilute aqueous solution at 35°C. researchgate.net The photolysis of this compound on soil surfaces can also be quite rapid, with one study reporting a half-life of two hours under the midsummer sun. invasive.org In aqueous systems, the half-life of the ester due to photolysis can range from 1.5 to 6.6 days. mass.gov

The primary photoproduct of Triclopyr in natural water is oxamic acid, along with other low molecular weight organic acids. core.ac.uk In buffered water, the major photoproduct is 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid. core.ac.uk

The rate of photolysis is governed by several factors, most notably light intensity and water depth. Higher light intensity leads to a faster rate of degradation. Consequently, photolysis is more rapid at the water's surface and during seasons with more direct sunlight. eaglelake1.org

Water depth significantly affects the rate of photodegradation due to the attenuation of light as it passes through the water column. eaglelake1.org Ultraviolet (UV) radiation, which is primarily responsible for photolysis, is absorbed and scattered by water molecules and dissolved or suspended materials. core.ac.ukunl.edu This means that the intensity of UV radiation decreases with increasing water depth, leading to a slower rate of degradation. For example, one study reported that the midday, midsummer half-life of Triclopyr at the water's surface was approximately a couple of hours, while at a depth of 1 meter in the winter, the half-life increased to 14 hours. eaglelake1.org Another report indicated that UV wavelengths in the spectrum that cause Triclopyr degradation (290-313 nm) were nearly extinguished in the top 10 to 15 cm of the water column in a particular lake system. core.ac.ukunl.edu

Table 3: Influence of Season and Water Depth on the Photodegradation Half-life of Triclopyr

| Season | Water Depth | Half-life |

|---|---|---|

| Midsummer | Surface | ~2 hours |

| Winter | 1 meter | 14 hours |

| Spring | Surface | 2.8 days |

| Spring | 1 meter | 3.7 days |

| Fall | Surface | 4.6 days |

| Fall | 1 meter | 5.9 days |

Microbial degradation is the primary pathway for the dissipation of Triclopyr and its metabolites in soil and is also a significant process in aquatic environments. researchgate.netepa.gov This biological process is mediated by a diverse community of microorganisms, including bacteria and fungi, that utilize the herbicide as a source of carbon and energy. The rate and extent of microbial degradation are influenced by several environmental factors, including soil type, temperature, moisture, and the availability of organic matter. researchgate.netinvasive.org

In soil, this compound is rapidly hydrolyzed to Triclopyr acid, which is then further degraded by microbial action. researchgate.net The major metabolites produced during the aerobic degradation of Triclopyr in soil are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP), which are eventually mineralized to carbon dioxide. researchgate.net The persistence of Triclopyr in soil can vary widely, with reported half-lives ranging from 12 to 27 days under favorable conditions. researchgate.net However, in colder climates, persistence can be much longer due to reduced microbial activity. researchgate.net For instance, at 15°C, half-lives in laboratory soils ranged from 64 to 314 days, while at 30°C, the range was 9 to 135 days. invasive.org

In aquatic systems, microbial degradation also plays a crucial role, particularly in environments where light penetration is limited. eaglelake1.orgwi.gov Under aerobic aquatic conditions, Triclopyr degrades slowly, with a reported half-life of 142 days. eaglelake1.org However, in field studies, dissipation half-lives in water have been observed to be much shorter, ranging from 0.5 to 7.5 days, suggesting that a combination of photolysis and microbial degradation contributes to its removal. core.ac.ukeaglelake1.org In anaerobic aquatic environments, such as in deeper sediments, the degradation of Triclopyr is significantly slower, with a reported half-life of approximately 3.5 years. unl.eduwi.gov

Table 4: Half-life of Triclopyr and its Metabolites in Different Environmental Compartments

| Compound | Environment | Conditions | Half-life |

|---|---|---|---|

| This compound | Soil | - | 3 hours |

| This compound | Natural Water (pH 6.7, 25°C) | - | 0.5 days |

| Triclopyr | Soil | Aerobic | 12 - 27 days |

| Triclopyr | Soil (15°C) | - | 64 - 314 days |

| Triclopyr | Soil (30°C) | - | 9 - 135 days |

| Triclopyr | Water | Aerobic | 142 days |

| Triclopyr | Water | Anaerobic | ~3.5 years |

| Triclopyr | Water (Field Studies) | - | 0.5 - 7.5 days |

| TCP | Water (Field Studies) | - | 4.2 - 10.0 days |

| TMP | Water (Field Studies) | - | 4.0 - 8.8 days |

| Triclopyr | Sediment (Field Studies) | - | 2.7 - 13.3 days |

Microbial Degradation in Soil and Aquatic Environments

Influence of Soil Moisture and Temperature on Microbial Activity

The degradation of this compound in the soil is primarily a result of microbial activity, which is significantly influenced by environmental conditions such as soil moisture and temperature. researchgate.netinvasive.org Generally, conditions that are favorable for microbial growth and metabolism also accelerate the breakdown of the herbicide. invasive.org

Research has demonstrated a direct correlation between increased soil moisture and temperature and a higher rate of triclopyr degradation. researchgate.net In one laboratory study, the microbial degradation of triclopyr was found to be significantly higher in moist soils compared to dry soils. invasive.org Similarly, degradation was more rapid at a temperature of 30°C than at 15°C. invasive.orgresearchgate.net For instance, the half-life (DT50) of triclopyr in dry soils was reported as 98 days at 15°C and 46 days at 30°C. In moist soils, the half-lives were 199 days and 57 days at 15°C and 30°C, respectively. invasive.org

Field observations support these findings. A study in Southwest Oregon noted that between 24% and 51% of triclopyr residues remained after 37 days during a dry period. researchgate.net The most significant decrease in soil residues occurred during a subsequent warm and moist period, where the half-life ranged from 11 to 25 days. researchgate.net The rate of degradation slowed during the cooler winter months and resumed in the spring with the rise in soil temperature and microbial activity. researchgate.net

Table 1: Effect of Soil Moisture and Temperature on Triclopyr Half-Life (DT50)

| Soil Condition | Temperature | Half-Life (Days) |

|---|---|---|

| Dry | 15°C | 98 |

| Dry | 30°C | 46 |

| Moist | 15°C | 199 |

Role of Organic Matter Content in Degradation

The organic matter content of soil is another critical factor influencing the degradation of this compound. Soils with high organic content tend to support larger and more active microbial populations, which can lead to higher rates of herbicide metabolism. invasive.org The adsorption of triclopyr has been found to increase as the amount of organic matter in the soil increases. researchgate.net Specifically for this compound (in the form of triclopyr-2-butoxyethyl ester), a higher organic matter content, along with higher pH, has been identified as a main factor controlling its degradation rate, with greater degradation observed in soils richer in organic matter. researchgate.net

Anaerobic Degradation Characteristics and Persistence

Under anaerobic (oxygen-deficient) conditions, such as in flooded soils, the degradation pathway and persistence of this compound and its metabolites are altered significantly. The initial step, the hydrolysis of the this compound ester to triclopyr acid, remains rapid. In anaerobic soil, triclopyr butoxyethyl ester (BEE) was found to hydrolyze to triclopyr acid within approximately one day. researchgate.net Another study reported this conversion occurs in about 5 hours under flooded anaerobic conditions. epa.gov

However, the subsequent degradation of the resulting triclopyr acid is substantially slower under anaerobic conditions compared to aerobic environments. mass.gov Degradation rates under saturated soil conditions are reported to be 5 to 8 times slower than in aerobic soils. mass.gov Triclopyr acid is considered persistent under anaerobic aquatic conditions. eaglelake1.org One study determined that after the initial hydrolysis, the triclopyr acid was highly persistent, with a calculated half-life of approximately 1,300 days. epa.govnih.gov In this study, the primary and only identified degradate was 3,5,6-trichloro-2-pyridinol (TCP). nih.gov

Identification and Characterization of Environmental Metabolites and Transformation Products

Triclopyr Acid/Anion as the Primary Active Metabolite

This compound itself is not the herbicidally active compound. researchgate.net In the environment, ester and salt formulations of triclopyr are rapidly converted to triclopyr acid (3,5,6-trichloro-2-pyridinyloxyacetic acid). invasive.orgorst.edu This conversion, primarily through hydrolysis, is swift in both soil and water. researchgate.net

In soil, triclopyr butoxyethyl ester (BEE) hydrolyzes rapidly to triclopyr acid, with a reported half-life of about three hours. researchgate.netepa.gov Less than 3.2% of the applied BEE remained in three different soil types after 48 hours. epa.gov This rapid transformation means that the environmental fate of the parent herbicide is largely dictated by the behavior of triclopyr acid. researchgate.net It is the triclopyr acid that is absorbed by plants and functions as a synthetic auxin, leading to phytotoxicity. researchgate.netresearchgate.net

Formation and Fate of 3,5,6-Trichloro-2-pyridinol (TCP)

A primary metabolite formed from the microbial degradation of triclopyr acid in soil is 3,5,6-trichloro-2-pyridinol (TCP). researchgate.netepa.govresearchgate.net The degradation pathway is generally understood as the conversion of this compound to triclopyr acid, which is then further metabolized to TCP. mass.gov

The fate of TCP in the environment is variable. It is classified as persistent and mobile, with a half-life in soil that can range from 65 to 360 days. nih.gov However, other studies have shown more rapid dissipation under certain conditions. Field dissipation studies of TCP have reported half-lives ranging from 4.2 to 10 days. eaglelake1.org TCP itself eventually degrades, ultimately converting to carbon dioxide and other non-halogenated, low-molecular-weight organic acids. researchgate.neteaglelake1.org In a laboratory soil-column study, after 54 days, soil treated with this compound ester contained 6% triclopyr, while 88% had been converted to TCP. researchgate.net

Formation and Fate of 3,5,6-Trichloro-2-methoxypyridine (TMP)

In addition to TCP, another metabolite identified during the aerobic degradation of triclopyr in soil is 3,5,6-trichloro-2-methoxypyridine (TMP). researchgate.netepa.gov TMP is generally considered to be more persistent in the environment than TCP. researchgate.net One source lists TMP as "very slightly degradable," with reported half-lives in soil ranging from 50 to 450 days. researchgate.net In a lab study examining soil treated with this compound ester over 54 days, TMP was present at 7% of the initially applied parent compound. researchgate.net Like TCP, TMP is expected to eventually convert to carbon dioxide. researchgate.net

Table 2: Relative Abundance of this compound Metabolites in Soil After 54 Days

| Compound | Percentage of Applied Amount |

|---|---|

| Triclopyr | 6% |

| 3,5,6-Trichloro-2-pyridinol (TCP) | 88% |

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Triclopyr butoxyethyl ester | BEE |

| Triclopyr acid | - |

| 3,5,6-Trichloro-2-pyridinol | TCP |

| 3,5,6-Trichloro-2-methoxypyridine | TMP |

| Carbon Dioxide | CO2 |

Degradation of 2-Butoxyethanol to 2-Butoxyacetic Acid and Carbon Dioxide

This compound, also known as triclopyr butoxyethyl ester (BEE), undergoes rapid hydrolysis in soil and water, breaking down into triclopyr acid and 2-butoxyethanol. The subsequent degradation of 2-butoxyethanol is a critical aspect of the environmental fate of the original compound. In aerobic soil and aquatic environments, 2-butoxyethanol is primarily degraded through microbial processes. epa.gov This biodegradation pathway involves the oxidation of 2-butoxyethanol to 2-butoxyacetic acid. epa.gov This transformation is a key step, as 2-butoxyacetic acid is the major metabolite. Further degradation of 2-butoxyacetic acid can occur, ultimately leading to the formation of carbon dioxide (CO2), representing the complete mineralization of this portion of the parent molecule. epa.gov

Studies have indicated that 2-butoxyethanol is rapidly degraded by microbial processes, with a reported half-life ranging from 0.6 to 3.4 days in water. epa.gov The final degradate is carbon dioxide, signifying a complete breakdown in the environment. epa.gov

Identification of Other Minor Degradates (e.g., Oxamic Acid)

While the primary degradation pathway of this compound involves its hydrolysis to triclopyr acid and 2-butoxyethanol, further breakdown of the triclopyr acid moiety can occur, particularly through photolysis (degradation by sunlight). In aquatic environments, the photolysis of triclopyr in river water has been shown to generate oxamic acid as a major photoproduct. In addition to oxamic acid, several other low-molecular-weight carboxylic acids have been identified as minor degradates resulting from this process. researchgate.net

Environmental Transport and Distribution Dynamics

Soil Adsorption, Desorption, and Leaching Potential

The environmental transport of triclopyr is largely governed by the behavior of its acid form, as the butoxyethyl ester (BEE) formulation rapidly hydrolyzes in soil. This compound itself persists for only a limited time in the soil environment; in various soil types such as silty loam, silty clay loam, and sandy loam, it degrades to triclopyr acid with a half-life of about three hours. epa.gov Less than 3.2% of the applied ester remains after 48 hours. epa.gov

The resulting triclopyr acid is considered moderately persistent and has a moderate potential for adsorption to soil particles, which influences its mobility. invasive.org This intermediate adsorption capacity suggests a potential for offsite movement through surface or subsurface runoff. invasive.org Although triclopyr acid is considered mobile, some studies indicate that its movement is limited, with residues often staying within the top 10 to 15 cm of the soil column. researchgate.netwikipedia.org The potential for leaching can be influenced by factors like rainfall, with movement of residues possible following the first significant rainfall after application, though further leaching is often considered minor. invasive.org

The this compound ester form binds more readily to the organic components of soil compared to the more water-soluble salt formulations. invasive.org However, due to its rapid conversion to the acid, the soil mobility characteristics are primarily dictated by the properties of triclopyr acid.

Physicochemical Properties Influencing Transport of this compound and its Degradates

| Compound | Property | Value | Implication for Environmental Transport |

|---|---|---|---|

| This compound (BEE) | Soil Half-life | ~3 hours | Rapidly converts to triclopyr acid, limiting its own transport. |

| This compound (BEE) | Water Solubility | 23 mg/L | Low solubility; less prone to leaching in its ester form. |

| Triclopyr acid | Soil Half-life | 30-90 days (average 30) | Moderately persistent, allowing time for potential transport. |

| Triclopyr acid | Adsorption Potential | Intermediate | Moderate binding to soil, allowing for some mobility and leaching potential. |

| Triclopyr acid | Water Solubility | 430-440 mg/L | Relatively soluble, contributing to its potential for movement with soil water. invasive.orgwikipedia.org |

Influence of Soil Type, pH, and Organic Matter Content on Mobility

The mobility of triclopyr acid in soil is significantly influenced by the soil's physical and chemical properties. Key factors include soil type, pH, and the percentage of organic matter.

Organic Matter: Adsorption of triclopyr generally increases as the organic matter content of the soil increases. invasive.org The ester form, in particular, binds readily with the organic component of the soil. invasive.org For the acid form, higher organic matter facilitates sorption, which can decrease its mobility and degradation rates. usask.ca

pH: Soil pH plays a crucial role in the adsorption of triclopyr acid. Adsorption rates tend to increase as soil pH decreases (becomes more acidic). invasive.org In acidic soils, which are common in boreal forests, the sorption of triclopyr is facilitated. usask.ca Conversely, hydrolysis of the this compound ester to the acid occurs more rapidly at higher pH levels. epa.gov

Soil Type: In a laboratory study using sandy loam soil with low organic matter (0.62%), a significant portion (75-80%) of applied triclopyr leached through a 12-inch soil column, indicating high mobility in soils with low adsorptive capacity. mass.gov In contrast, studies have shown that in certain field conditions, triclopyr movement can be limited to the upper soil layers. researchgate.netwikipedia.org

Surface Runoff and Hydrological Transport to Aquatic Systems

Surface runoff represents a potential pathway for the transport of triclopyr from treated terrestrial areas to aquatic systems. The butoxyethyl ester form is noted to have a greater potential for surface water contamination through runoff due to its low initial adsorption to soil. alt2tox.org

Once the ester hydrolyzes to triclopyr acid, the acid's moderate persistence and intermediate soil adsorption capacity mean that it can also be transported by runoff, particularly during rainfall events that occur shortly after application. invasive.org Studies have detected triclopyr acid in runoff samples collected during the first storm following application. researchgate.net However, the concentration in runoff tends to decrease in subsequent rainfall events. researchgate.net In regions with minimal rainfall, the movement of triclopyr via surface and subsurface runoff is considered to be negligible. invasive.org Direct application to waterways or significant spray drift can also introduce the compound into aquatic systems. invasive.org

Volatilization Characteristics and Atmospheric Dispersion

Volatilization, the process of a chemical changing from a solid or liquid state to a gas, is a potential route for atmospheric dispersion. Ester formulations of triclopyr, including this compound, can be volatile. invasive.org The potential for volatilization increases with rising temperatures and increasing soil moisture, while it decreases in soils with higher clay and organic matter content. invasive.org

Conversely, the primary degradate, triclopyr acid, has a low vapor pressure, which indicates a limited tendency to volatilize into the atmosphere. wikipedia.orgnih.gov Therefore, while the initial ester formulation may pose a risk of vapor drift shortly after application, especially under warm and moist conditions, the subsequent acid form is less likely to be dispersed through volatilization. invasive.orgwiley.com

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation potential of this compound, more formally known as triclopyr butoxyethyl ester (TBEE), is primarily understood through its rapid transformation in the environment. In aquatic systems, TBEE quickly hydrolyzes to form triclopyr acid. epa.gov This rapid degradation is a critical factor in assessing its tendency to accumulate in organisms. researchgate.net

While the ester form (TBEE) has a high octanol-water partition coefficient (Kow of 15,589), suggesting a potential for bioaccumulation, its environmental persistence is very short. researchgate.net The resulting triclopyr acid, however, has a low potential to accumulate in aquatic life. epa.govresearchgate.netepa.gov It is classified as "slightly accumulating," with a bioconcentration factor (BCF) reported to be as low as 0.02. researchgate.net Due to this low bioaccumulation, the concentration of triclopyr in fish is expected to be equivalent to that of the surrounding water. researchgate.net

Studies on the metabolites of triclopyr indicate a similarly low bioaccumulation risk. The metabolite 3,5,6-trichloro-2-pyridinol (TCP) has a low BCF of 18. researchgate.net Both triclopyr and TCP are reported to clear from the tissues of fish and crayfish at rates comparable to their dissipation from the water column. wi.gov Another metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP), has shown some potential to accumulate in the fatty tissues of fish. wi.gov However, it does not persist for long, with a reported half-life in tissue ranging from approximately 5 to 12 days following its disappearance from the water. wi.gov Field studies have measured dissipation half-lives for triclopyr in fish and shellfish tissues ranging from 1.6 to 15.1 days. researchgate.netcore.ac.uk One study observed a half-life of less than a day in fathead minnows. researchgate.net

| Compound | Parameter | Value | Organism/Tissue |

|---|---|---|---|

| Triclopyr Acid | Bioconcentration Factor (BCF) | 0.02 | General Aquatic Organisms |

| TCP (Metabolite) | Bioconcentration Factor (BCF) | 18 | General Aquatic Organisms |

| Triclopyr | Tissue Half-Life | < 1 day | Fathead Minnows |

| Triclopyr | Tissue Half-Life | 1.6 - 15.1 days | Fish and Shellfish |

| TMP (Metabolite) | Tissue Half-Life | 5 - 12 days | Fatty Fish Tissues |

Persistence and Half-Life Variability across Environmental Compartments

The persistence of this compound is intrinsically linked to its rapid conversion to triclopyr acid in both soil and water. epa.govresearchgate.net The half-life of the parent ester is typically measured in hours to less than a day in environmental matrices. epa.govresearchgate.net The resulting triclopyr acid exhibits variable persistence, with its degradation rate being highly dependent on the specific environmental compartment, such as soil or water, and the prevailing conditions within that compartment. invasive.orgorst.edu

Half-lives in Diverse Soil Types and Climatic Conditions

In soil environments, this compound (TBEE) rapidly hydrolyzes to triclopyr acid, with a reported half-life of approximately three hours in soil types such as silty loam, silty clay loam, and sandy loam. epa.gov Less than 3.2% of the applied TBEE remained in these soils after 48 hours. epa.gov

The subsequent degradation of triclopyr acid in soil is primarily driven by microbial metabolism and is influenced by factors like temperature, moisture, and oxygen availability. invasive.orgorst.edu Consequently, its half-life is highly variable, with reported values ranging from as short as 3.7 days to as long as 314 days. invasive.org An average soil half-life is often cited as 30 to 46 days. invasive.orgorst.edu Climatic conditions play a significant role; one study found that at 15°C, half-lives ranged from 64 to 314 days, whereas at a warmer temperature of 30°C, the range was 9 to 135 days. invasive.org In deeper, anaerobic soil layers where microbial activity is lower, the half-life of triclopyr acid is longer. orst.edu

| Compound | Soil Condition | Half-Life (t½) |

|---|---|---|

| This compound (BEE) | Silty loam, silty clay loam, sandy loam | ~3 hours |

| Triclopyr Acid | Aerobic Soil (Field Dissipation) | 8 - 18 days |

| Triclopyr Acid | General Average | 8 - 46 days |

| Triclopyr Acid | New Zealand Study | ~100 days |

| Triclopyr Acid | Laboratory Soils at 15°C | 64 - 314 days |

| Triclopyr Acid | Laboratory Soils at 30°C | 9 - 135 days |

Half-lives in Various Aquatic Environments (e.g., surface water, sediment)

In aquatic environments, this compound (TBEE) is non-persistent, rapidly hydrolyzing to triclopyr acid with a half-life of approximately 0.5 days in natural waters. epa.govresearchgate.net The primary degradation pathway for the resulting triclopyr acid in surface water is aqueous photolysis (breakdown by sunlight). researchgate.netepa.gov This process is rapid, with reported half-lives of around one day in natural river water exposed to light. researchgate.netorst.eduepa.gov Some studies suggest half-lives can be as short as a couple of hours under midday, midsummer sun. invasive.orgeaglelake1.org

Field studies confirm this rapid dissipation, with observed half-lives in water bodies ranging from 0.5 to 7.5 days. researchgate.netcore.ac.ukeaglelake1.org In the absence of light or in deeper water, degradation is significantly slower. wi.govorst.edu Under anaerobic aquatic conditions, such as those found in sediment, triclopyr acid is much more persistent, with one study reporting a half-life of approximately 1,300 days. epa.gov However, other field studies have shown sediment dissipation half-lives for triclopyr to be much shorter, in the range of 2.7 to 13.3 days. researchgate.netcore.ac.uk

The primary metabolites, TCP and TMP, also dissipate from the water column, with half-lives reported to be between 4.0 and 10.0 days. researchgate.netcore.ac.uk

| Compound | Aquatic Compartment | Condition | Half-Life (t½) |

|---|---|---|---|

| This compound (BEE) | Natural Water | Hydrolysis | ~0.5 days |

| Triclopyr Acid | Surface Water | Photolysis (with light) | < 1 to 1.3 days |

| Triclopyr Acid | Water (Field Studies) | General Dissipation | 0.5 - 7.5 days |

| Triclopyr Acid | Water | Without Light | 142 days |

| Triclopyr Acid | Aquatic Environment | Anaerobic | ~1300 days |

| Triclopyr Acid | Sediment (Field Studies) | General Dissipation | 2.7 - 5.8 days |

| TCP (Metabolite) | Water (Field Studies) | General Dissipation | 4.2 - 10.0 days |

| TMP (Metabolite) | Water (Field Studies) | General Dissipation | 4.0 - 8.8 days |

Environmental Modeling and Predictive Frameworks

Environmental modeling is a critical tool for predicting the fate, transport, and potential ecological risks associated with herbicides like this compound. Regulatory agencies and researchers utilize a variety of models to estimate environmental concentrations and assess the potential for adverse effects on non-target organisms. epa.govepa.gov

Application of Predictive Models for Estimated Environmental Concentrations (EECs)

To assess risk, an analysis of a compound's toxicity must be combined with an analysis of its expected concentration in the environment. epa.govepa.gov Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), use a tiered approach with a suite of established models to develop Estimated Environmental Concentrations (EECs) for pesticides. epa.govepa.gov These models use data on the chemical's fate and transport properties, along with application rate information, to predict concentrations in different environmental compartments like water and soil. epa.gov A first-tier screening model commonly used for aquatic EECs is the GENEEC (Generic Estimated Environmental Concentration) program. epa.govepa.gov These predictive models are fundamental in determining whether the use of a pesticide according to its label may pose a risk to the environment. epa.gov

Aquatic Fate Simulations and Environmental Risk Assessment Modeling

Aquatic fate simulations are employed to model the behavior of this compound and its degradates in aquatic ecosystems. These models simulate processes such as hydrolysis, photolysis, microbial degradation, and partitioning between water and sediment to predict the persistence and concentration of the chemical over time. regulations.gov The outputs of these fate models, specifically the EECs, are then used in environmental risk assessments. regulations.gov In this process, the EECs are compared to established toxicity thresholds for various aquatic organisms (e.g., fish, invertebrates). epa.gov This comparison helps to determine the potential risk and to establish whether the labeled use of the herbicide is likely to cause adverse effects on aquatic populations. epa.gov

Ecotoxicological Studies on Non Target Biota

Impacts on Aquatic Ecosystem Components

The introduction of triclopyr-ethyl, specifically the butoxyethyl ester (BEE) formulation, into aquatic environments can have significant impacts on non-target organisms. As a selective herbicide, its effects vary across different biological groups, from primary producers like flora to consumers such as invertebrates and fish.

Triclopyr (B129103) butoxyethyl ester (BEE) demonstrates toxicity to various forms of aquatic plant life. Studies show that non-target aquatic plants can be exposed and detrimentally affected by its use. epa.gov Exposure levels of 0.88 ppm or greater of triclopyr BEE may harm the growth and reproduction of vascular aquatic plants, while algae may be affected at concentrations greater than 0.10 ppm. epa.gov

Triclopyr has been shown to inhibit the growth of non-target aquatic macrophytes. For the native duckweed (Lemna gibba), triclopyr is considered only slightly toxic. eaglelake1.org At the maximum expected environmental concentration (EEC), duckweed exhibited an average growth inhibition of approximately 23%. eaglelake1.org Another 14-day study on duckweed (Lemna minor) identified an EC50 value (the concentration causing a 50% reduction in effect) for a reduced number of plants at 24 mg/L. eaglelake1.org

Table 1: Toxicity of Triclopyr Formulations to Aquatic Vascular Plants

| Species | Formulation | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Duckweed (Lemna minor) | Triclopyr TEA | EC50 (14-day, reduced plant number) | 24 | eaglelake1.org |

| Duckweed (Lemna gibba) | Triclopyr | Growth Inhibition at Max EEC | ~23% | eaglelake1.org |

The response of algae and cyanobacteria to triclopyr is complex, showing both inhibition at higher concentrations and stimulation at lower ones. eaglelake1.org For triclopyr BEE, the EC50 values for growth inhibition in algae range from approximately 0.073 to 5.9 mg a.e./L. usda.gov In one study, while the green alga Scenedesmus quadricauda showed 13% growth inhibition when exposed to an expected environmental concentration of triclopyr, Selenastrum capricornutum experienced a 24% stimulation in growth. nih.gov This suggests that the impact is species-dependent and that at certain concentrations, some species of cyanobacteria and algae may experience growth stimulation compared to controls. eaglelake1.org

Table 2: Effects of Triclopyr BEE on Algae

| Species | Endpoint | Value (mg a.e./L) | Reference |

|---|---|---|---|

| Various Algae | EC50 (Growth Inhibition) | 0.073 - 5.9 | usda.gov |

The ester formulation of triclopyr is generally more toxic to aquatic invertebrates than the acid or salt forms. invasive.org Triclopyr BEE is classified as slightly to moderately toxic to freshwater invertebrates. epa.gov A life-cycle toxicity study using the triclopyr TEA formulation on the water flea (Daphnia magna) determined a 48-hour LC50 value of 1,170 ppm, indicating that triclopyr acid and its TEA salt are practically non-toxic to freshwater invertebrates. eaglelake1.org However, the ester formulation is noted to be significantly more toxic to aquatic invertebrates. invasive.org Field dissipation studies have indicated that the accumulation of triclopyr in shellfish is negligible. eaglelake1.org

Table 3: Toxicity of Triclopyr Formulations to Aquatic Invertebrates

| Species | Formulation | Endpoint | Value (ppm) | Toxicity Category | Reference |

|---|---|---|---|---|---|

| Water flea (Daphnia magna) | Triclopyr TEA | 48-hr LC50 | 1,170 | Practically Non-toxic | eaglelake1.org |

| Water flea (Daphnia magna) | Triclopyr TEA | 21-day Chronic LC50 | 1,140 | Practically Non-toxic | eaglelake1.org |

Triclopyr's toxicity to fish is highly dependent on its formulation. While triclopyr acid and triclopyr TEA are considered practically non-toxic to freshwater fish, the butoxyethyl ester (BEE) formulation is moderately to highly toxic. eaglelake1.orgepa.gov The 96-hour median lethal concentration (LC50) for triclopyr BEE in juvenile coho salmon (Oncorhynchus kisutch) was found to be 0.84 mg/L. nih.gov Other studies report the 96-hour LC50 of the ester formulation as 0.74 mg/L in rainbow trout and 0.87 mg/L in bluegill sunfish. invasive.org The toxicity of triclopyr ester to fish increases with the duration of exposure. researchgate.net In contrast, the LC50 values for the TEA salt are significantly higher, at 552 ppm for rainbow trout and 891 ppm for bluegills. eaglelake1.org

Table 4: Acute Toxicity of Triclopyr Formulations to Freshwater Fish

| Species | Formulation | 96-hr LC50 (mg/L) | Reference |

|---|---|---|---|

| Coho Salmon (Oncorhynchus kisutch) | Triclopyr BEE (Garlon 4) | 0.84 | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Triclopyr BEE | 0.74 | invasive.org |

| Bluegill Sunfish (Lepomis macrochirus) | Triclopyr BEE | 0.87 | invasive.org |

| Rainbow Trout (Oncorhynchus mykiss) | Triclopyr TEA | 552 | eaglelake1.org |

| Bluegill Sunfish (Lepomis macrochirus) | Triclopyr TEA | 891 | eaglelake1.org |

| Rainbow Trout (Oncorhynchus mykiss) | Triclopyr Acid | 117 | eaglelake1.org |

| Bluegill Sunfish (Lepomis macrochirus) | Triclopyr Acid | 148 | eaglelake1.org |

Exposure to sublethal concentrations of triclopyr ester can induce significant behavioral and physiological changes in fish. nih.gov Juvenile coho salmon exposed to different concentrations of the herbicide exhibited distinct responses. nih.gov

At concentrations ≤ 0.10 mg/L , fish became hypersensitive to stimuli, showing elevated activity and oxygen uptake. nih.gov

At 0.32-0.43 mg/L , fish were lethargic throughout the exposure period, with reduced oxygen uptake. nih.gov

At concentrations > 0.56 mg/L , fish were initially lethargic, then progressed to a highly distressed state with elevated oxygen uptake, eventually leading to death. nih.gov

Other observed sublethal effects in fish include disorientation, such as side swimming and surfacing. researchgate.net Studies on early life stages of zebrafish (Danio rerio) showed that exposure to low concentrations of triclopyr resulted in altered swimming activity. beyondpesticides.orgnih.govresearchgate.net

Toxicity to Ichthyofauna (Fish Species)

Differential Sensitivity among Fish Species (e.g., Salmonids)

The toxicity of triclopyr to fish varies significantly depending on its chemical formulation. Studies consistently show that the butoxyethyl ester (BEE) form of triclopyr is substantially more toxic to aquatic life than its triethylamine (B128534) salt (TEA) or acid forms. yukonu.caclemson.edu Acute toxicity tests, which measure the concentration of a substance that is lethal to 50% of a test population over a set period (LC50), demonstrate this differential toxicity. For instance, triclopyr BEE is classified as moderately to highly toxic to freshwater fish, while the acid and TEA salt forms are considered practically non-toxic. yukonu.capurduelandscapereport.orginvasive.org

Salmonid species have been identified as being particularly sensitive to triclopyr exposure compared to other fish. orst.edu Flow-through toxicity tests revealed that rainbow trout (Oncorhynchus mykiss) were approximately 2.4 times more sensitive to triclopyr ester than chinook salmon (Oncorhynchus tshawytscha). purdue.edu For rainbow trout, the 96-hour LC50 for triclopyr TEA has been reported at 552 ppm, whereas for bluegill (Lepomis macrochirus), the value is 891 ppm, indicating lower sensitivity in bluegill. clemson.edu The toxicity of the ester formulation also increases significantly with longer exposure times. purdue.edu

Even sublethal concentrations can elicit stress responses in fish. Juvenile coho salmon (Oncorhynchus kisutch) exposed to the triclopyr BEE formulation exhibited physiological stress responses. clemson.edu A breakdown product of triclopyr, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), is also noted as being slightly to moderately toxic to fish. invasive.org

Interactive Table: Comparative Acute Toxicity (LC50) of Triclopyr Formulations to Various Fish Species

| Species | Formulation | 96-hr LC50 (ppm) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Triclopyr TEA | 552 | clemson.edu |

| Rainbow Trout (Oncorhynchus mykiss) | Triclopyr Acid | 117 | clemson.edu |

| Bluegill (Lepomis macrochirus) | Triclopyr TEA | 891 | clemson.edu |

| Bluegill (Lepomis macrochirus) | Triclopyr Acid | 148 | clemson.edu |

| Salmonids (Oncorhynchus spp.) | Triclopyr TEA | 96 - 182 (a.e.) | researchgate.net |

Impacts on Amphibian Life Stages

The impact of triclopyr on amphibians is also highly dependent on the specific formulation and the life stage of the animal. The butoxyethyl ester (TBEE) formulation has been shown to be more toxic to amphibians than the triethylamine salt (TEA) form. usask.ca Research has demonstrated a range of outcomes, from no significant effects to behavioral changes and mortality. usask.ca

Studies on larval amphibians have shown lethal and sublethal effects from exposure to triclopyr formulations. researchgate.net For example, complete mortality was observed in green frog (Lithobates clamitans) and bullfrog (Lithobates catesbeianus) tadpoles at concentrations of 2.4 mg/L or higher, and exposure to 1.2 mg/L altered tadpole avoidance behavior. usask.ca Acute toxicity tests on bullfrog tadpoles determined the 96-hour LC50 for the Garlon® 3A formulation (containing triclopyr TEA) to be 174.5 ppm.

Conversely, some studies on later life stages have found minimal effects. Exposure of metamorphic northern red-legged frogs (Rana aurora) to a tank mix containing Renovate® 3 (triclopyr TEA) resulted in no treatment-related deaths or post-exposure behavioral changes, though it did cause lethargy during exposure and a one-day delay in the completion of metamorphosis. Similarly, a study on juvenile Cuban tree frogs (Osteopilus septentrionalis) found that short-term soil exposure to triclopyr did not impact corticosterone release, feeding ability, or hopping behavior. researchgate.net Field observations have also noted that adult and tadpole leopard frogs (Rana pipiens) remained common in a pond 11 weeks after treatment with triclopyr TEA at a rate of 2.5 ppm acid equivalent. researchgate.net

Interactive Table: Summary of Triclopyr Effects on Amphibians

| Species | Life Stage | Formulation/Product | Observed Effects | Reference |

| Green Frog (Lithobates clamitans) | Tadpole | Triclopyr | Altered avoidance behavior; mortality | usask.ca |

| Bullfrog (Lithobates catesbeianus) | Tadpole | Triclopyr | Mortality | usask.ca |

| Bullfrog (Lithobates pipiens) | Tadpole | Garlon® 3A (TEA) | 96-hr LC50 of 174.5 ppm | |

| Northern Red-Legged Frog (Rana aurora) | Metamorph | Renovate® 3 (TEA) | Lethargy; 1-day delay in metamorphosis | |

| Cuban Tree Frog (Osteopilus septentrionalis) | Juvenile | Triclopyr | No impact on corticosterone, feeding, or hopping | researchgate.net |

| Leopard Frog (Rana pipiens) | Adult & Tadpole | Triclopyr TEA | Remained common in treated pond | researchgate.net |

Impacts on Terrestrial Ecosystem Components

Effects on Non-Target Terrestrial Flora

Triclopyr is a selective, systemic herbicide that functions by mimicking plant growth hormones, specifically auxins. This action leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants, which are primarily woody and broadleaf species. Because of its systemic nature, it is absorbed through both foliage and roots and translocated throughout the plant, affecting parts that were not directly sprayed. Consequently, non-target terrestrial plants are vulnerable to damage from triclopyr exposure. yukonu.ca

Damage from Spray Drift and Off-Target Exposure

Non-target plants can be exposed to triclopyr through several mechanisms, including spray drift, volatilization, and root exudation. Spray drift, the unintentional movement of herbicide particles during application, poses a significant risk to adjacent vegetation. yukonu.ca

Volatilization, where the herbicide turns into a vapor and moves off-target, is a particular concern with the triclopyr ester formulation, which has a relatively high volatility. This risk increases with higher temperatures and can lead to vapor drift, causing damage to nearby sensitive plants, especially under conditions of a thermal inversion where vapors can become concentrated near the ground.

Recent research has also confirmed that triclopyr can be exuded from the roots of treated plants into the surrounding soil. This root exudation can lead to soil contamination and subsequent uptake by the roots of nearby non-target plants, resulting in stunted growth or death.

Sensitivity of Boreal and Forest Understory Species

Studies conducted in northern boreal ecosystems have demonstrated the sensitivity of non-target understory species to triclopyr. In a study in the Yukon, the application of Garlon XRT (a triclopyr ester formulation) caused damage to non-target erect shrubs, with broadcast spray applications being more damaging than cut stump or point injection methods. yukonu.ca

Research on specific boreal plants has quantified their sensitivity. A foliar spray of triclopyr caused extensive damage to yarrow (Achillea millefolium) and was lethal to fireweed (Chamerion angustifolium) at the lowest tested dose. The high sensitivity of these species to triclopyr residues in the soil suggests that long-term impacts are possible, depending on the herbicide's degradation rate in northern climates.

Long-term Effects on Plant Community Composition and Regrowth

The persistence of triclopyr in the environment can lead to long-term effects on plant communities. The average half-life of triclopyr acid in soils is approximately 30 days, but it can persist longer under certain conditions. researchgate.net Residual triclopyr in the soil can be taken up by roots, potentially affecting the growth of subsequent vegetation. researchgate.net

Studies on forest regeneration sites have shown that triclopyr residues can wash off foliage during rain and accumulate in the forest litter and mineral soils over time. This persistence and movement in the soil profile create a potential for long-term exposure to the plant community. By altering soil nutrient cycling and litter decomposition dynamics, herbicide application can, over time, select for new plant communities. Research in boreal mixedwood ecosystems has shown that triclopyr application can decrease the abundance and species richness of bryophytes and lichens for at least two years post-treatment, reducing the diversity of forest mesophytes and shifting the community towards a few herbicide-tolerant colonizer species.

Effects on Terrestrial Invertebrates (e.g., Bees, Beetles, Spiders)

Research indicates that triclopyr's direct toxicity to terrestrial invertebrates is generally low. However, its primary impact stems from the alteration of habitats following the removal of target plant species.

Direct Toxicity: Studies on the direct toxicity of triclopyr formulations on terrestrial invertebrates show a range of effects depending on the species and the specific form of triclopyr. For instance, triclopyr is classified as practically non-toxic to honey bees, with acute contact toxicity studies for triclopyr acid and triclopyr triethylamine salt (TEA) showing a Lethal Dose (LD50) of greater than 100 micrograms per bee usda.gov.

For soil-dwelling invertebrates, the toxicity varies. In laboratory tests, triclopyr acid was found to be the least toxic to earthworms, whereas triclopyr TEA was moderately more toxic usda.gov. A study focusing on boreal invertebrates, including the springtail Folsomia candida and the mite Oppia nitens, found that at typical field application rates, there were no significant differences in the survival and reproduction of F. candida usask.caresearchgate.net. The concentrations of triclopyr that would cause these invertebrates to avoid treated litter were determined to be higher than those expected from standard field applications usask.caresearchgate.net.

Interactive Data Table: Direct Toxicity of Triclopyr to Terrestrial Invertebrates

| Species | Triclopyr Form | Endpoint | Value | Reference |

|---|---|---|---|---|

| Honey Bee (Apis mellifera) | Acid, TEA | Acute Contact LD50 | >100 µg/bee | usda.gov |

| Earthworm (Eisenia fetida) | Acid | 14-day LC50 | 1110 ppm a.e. | usda.gov |

| Earthworm (Eisenia fetida) | TEA | 14-day LC50 | ~146 ppm a.e. | usda.gov |

| Springtail (Folsomia candida) | Not Specified | Reproduction | No effect at field rates | usask.caresearchgate.net |

Effects on Soil Microorganism Activity and Ecosystem Services

The application of triclopyr can influence the structure and function of soil microbial communities, which are crucial for maintaining ecosystem health. The primary degradation pathway for triclopyr in soil is through microbial action, a process influenced by environmental factors such as temperature and moisture researchgate.net.

Research into the direct effects of triclopyr on microbial communities has yielded mixed results. One field study found that triclopyr application led to a change in the structure of the soil bacterial community, while the fungal community structure remained unaltered nih.gov. Interestingly, the same study noted an increase in fungal diversity five months after the herbicide was applied, and bacterial density was not affected by the spraying nih.gov.

Regarding ecosystem services, such as litter decomposition, the impact appears to be minimal at standard application rates. A study in a boreal ecosystem found that litter breakdown rates were not significantly different in treated versus untreated plots within a year of application usask.caresearchgate.net. This occurred despite an observed alteration in the nitrogen content of the leaf litter from treated plants usask.ca. This suggests that the functional aspect of microbial degradation of organic matter is resilient to triclopyr at levels expected in the environment usask.caresearchgate.net.

Impacts on Non-Target Terrestrial Vertebrates (Mammals, Birds)

On an acute basis, various forms of triclopyr are considered to be slightly toxic to practically non-toxic to birds and mammals epa.govorst.edu. The butoxyethyl ester (BEE) form is generally slightly toxic to birds, while the acid form is practically non-toxic to mammals and slightly toxic to birds epa.govorst.edu.

Chronic dietary exposure studies provide insight into the potential long-term effects of triclopyr on terrestrial vertebrates. A laboratory study on zebra finches exposed to triclopyr butoxyethyl ester (TBEE) in their diet for 29 days found that a high concentration of 500 mg/kg resulted in significantly reduced food consumption and body weight nih.gov. However, lower concentrations of 50 and 150 mg/kg did not produce these effects nih.gov. The 8-day median lethal dietary concentration (LC50) for zebra finches was determined to be 1,923 mg/kg nih.gov. Based on these findings, the study concluded that forestry applications at registered rates are not expected to pose a significant risk to wild songbirds nih.gov.

In a two-generation reproduction study in rats, a dietary intake of 250 mg/kg/day was identified as the Lowest-Observed-Effect-Level (LOEL), causing decreased litter size, reduced body weight, and lower survival rates in offspring orst.edu. Parental toxicity was observed at 25 mg/kg/day with no corresponding effects on the offspring orst.edu.

Interactive Data Table: Chronic Dietary Effects of Triclopyr on Vertebrates

| Species | Triclopyr Form | Exposure | Effect | Value (mg/kg in diet or mg/kg/day) | Reference |

|---|---|---|---|---|---|

| Zebra Finch (Poephila guttata) | BEE | 8-day | LC50 | 1,923 | nih.gov |

| Zebra Finch (Poephila guttata) | BEE | 29-day | NOEL (No effect on body weight/food consumption) | 150 | nih.gov |

| Zebra Finch (Poephila guttata) | BEE | 29-day | LOEL (Reduced body weight/food consumption) | 500 | nih.gov |

| Rat (Rattus norvegicus) | Acid | 2-Generation | NOEL (Offspring) | 25 | orst.edu |

| Rat (Rattus norvegicus) | Acid | 2-Generation | LOEL (Parental & Offspring) | 250 | orst.edu |

The potential for triclopyr to cause changes in terrestrial vertebrate populations is considered to be driven more by indirect effects on habitat than by direct toxicity usda.gov. The removal of specific types of vegetation can alter the availability of food sources and cover, which can subsequently influence wildlife populations usda.gov.

Broader Ecological Implications and Ecosystem-Level Assessments of this compound

Triclopyr, particularly in its ester formulations like triclopyr butoxyethyl ester (BEE), is a selective systemic herbicide designed to control broadleaf plants. wi.gov Its application in various environments, from forestry to aquatic systems, necessitates a thorough understanding of its broader ecological consequences beyond direct toxicity to target organisms. This section explores the ecosystem-level effects of triclopyr, including its impact on community structure, food web dynamics, ecosystem functions, and its interaction with other environmental variables.

Community-Level Responses and Biodiversity Shifts

The selective nature of triclopyr, which generally targets woody and broadleaf species while leaving most grasses and monocots unharmed, can lead to significant shifts in plant community composition. eaglelake1.org In aquatic ecosystems, this selectivity allows for the removal of invasive dicot species, such as Eurasian watermilfoil (Myriophyllum spicatum), which can in turn allow native monocots and other tolerant plants to proliferate. eaglelake1.org This alteration of the primary producer level can change the available habitat and food sources for other organisms within the ecosystem. eaglelake1.orgmaryland.gov

Impacts on animal communities are also a key consideration. While the triethylamine salt of triclopyr (TEA) is considered practically non-toxic to freshwater invertebrates, the butoxyethyl ester (BEE) form is moderately to highly toxic to aquatic invertebrates. maryland.govepa.gov However, field studies have sometimes shown limited impact. For instance, a study in New Zealand's Ahuriri River that examined the effects of a large-scale triclopyr application found that the species abundance and composition of aquatic benthic macroinvertebrates did not significantly change in treated areas compared to an upstream control site. eaglelake1.org The five most abundant taxa, which constituted 91-95% of all invertebrates, did not vary significantly between the treated and control areas. eaglelake1.org

Conversely, laboratory studies indicate potential risks. Research on the zooplankton species Simocephalus vetulus demonstrated that exposure to a commercial formulation of triclopyr BEE resulted in significant mortality at environmentally relevant concentrations. nih.gov These findings suggest that while direct, large-scale community collapse may not always occur, sensitive populations within the community can be negatively affected, potentially leading to more subtle, long-term shifts in biodiversity.

Ecosystem Function Alterations (e.g., litter breakdown)

Ecosystem functions, such as nutrient cycling and decomposition, can be affected by herbicide application. Leaf litter decomposition is a critical process in many ecosystems, particularly in streams and forests, and is driven by both microbial decomposers and invertebrate detritivores. nih.govmdpi.com

A study investigating the indirect impacts of triclopyr on the habitat quality of treated boreal rights-of-way examined litter mass loss and the response of boreal invertebrates involved in decomposition. researchgate.net The results showed that litter breakdown rates were not significantly different between treated and untreated areas within a year of application. researchgate.net However, the study did note differences in the nitrogen profiles of the litter, which was likely a result of triclopyr-induced repression of natural leaf senescence processes. researchgate.net At field application rates, there were no differences in the survival and reproduction of key invertebrate decomposers like Folsomia candida. researchgate.net This suggests that at typical application rates, triclopyr is not expected to significantly impair this specific ecosystem service in boreal ecoregions. researchgate.net

While direct impacts from triclopyr on decomposition may be limited, broader studies on pesticides show that they can reduce litter decomposition by negatively affecting detritivores and aquatic hyphomycetes (fungi). nih.govehu.es The combination of different pesticides can sometimes lead to additive effects, reducing total decomposition rates. nih.gov

Interactions with Other Environmental Stressors (e.g., pH)

The toxicity and ecological impact of chemical compounds can be significantly modified by ambient environmental conditions. For triclopyr, water pH is a critical interacting stressor. core.ac.uk Triclopyr is a moderately strong acid, and its chemical form changes with pH. core.ac.uk At a lower pH (e.g., ~5.5), more of the triclopyr is in a non-ionized state compared to at a more neutral pH (e.g., ~7.5). core.ac.uk This non-ionized form is more efficiently transferred across the gill surfaces of fish, leading to greater toxicity in more acidic waters. core.ac.uk

This interaction has been quantified in laboratory studies. For example, 96-hour LC50 values for triclopyr with salmonids were between 5 to 10 mg/L in low pH water (~5.5), whereas for rainbow trout in water with a pH of ~7.5, the LC50 value was >100 mg/L. core.ac.uk This demonstrates a substantial increase in toxicity at lower pH.

A study examining the interactive effects of a triclopyr BEE formulation (Release®), pH, and food availability on the zooplankton Simocephalus vetulus and tadpoles of Rana pipiens further highlights these complexities. nih.gov The study found that the toxic effects of the herbicide could be significantly increased by low food availability and low pH at environmentally relevant concentrations. nih.gov For adult S. vetulus, there was a significant increase in mortality due to the herbicide at both pH 5.5 and pH 7.5, with interactions detected between pH and the herbicide. nih.gov This indicates that ecological risk assessments based on single-stressor studies may underestimate the true risk in natural environments where organisms are simultaneously exposed to multiple stressors. nih.govresearchgate.net

| Species | Water pH | 96-hr LC50 (mg/L) | Toxicity Rating | Source |

|---|---|---|---|---|

| Salmonids (Oncorhynchus sp.) | ~5.5 | 5 - 10 | Moderately Toxic | core.ac.uk |

| Rainbow Trout (Oncorhynchus mykiss) | ~7.5 | >100 | Practically Non-toxic | core.ac.uk |

| Bluegill Sunfish (Lepomis macrochirus) | 7.4 | >100 | Practically Non-toxic | core.ac.uk |

Advanced Analytical Methodologies for Environmental Monitoring and Residue Determination

Chromatographic Techniques for Quantification and Identification

Chromatographic methods are fundamental in the analysis of pesticide residues, offering high selectivity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized for the determination of triclopyr (B129103) and its derivatives.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established method for the analysis of halogenated compounds like triclopyr. maxwellsci.com The high sensitivity of the ECD to electronegative atoms, such as the chlorine atoms in the triclopyr molecule, makes this a suitable technique for trace-level detection. maxwellsci.com